molecular formula C10H10O2 B073178 3-Cyclopropylbenzoic acid CAS No. 1129-06-2

3-Cyclopropylbenzoic acid

Cat. No. B073178
CAS RN: 1129-06-2
M. Wt: 162.18 g/mol
InChI Key: RQRAQQYDNSRVRK-UHFFFAOYSA-N
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Description

3-Cyclopropylbenzoic acid is a chemical compound with the molecular formula C10H10O2 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Cyclopropylbenzoic acid consists of a benzoic acid group attached to a cyclopropyl group . The InChI code for the compound is 1S/C10H10O2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,11,12) .


Physical And Chemical Properties Analysis

3-Cyclopropylbenzoic acid is a white to yellow solid at room temperature . It has a molecular weight of 162.19 .

Scientific Research Applications

Chemical Building Blocks

3-Cyclopropylbenzoic acid is a part of the Chemical Building Blocks . It’s a fundamental component used in various chemical reactions to create more complex molecules. Its unique structure allows it to participate in a wide range of reactions, making it a versatile tool in chemical synthesis .

Synthesis Routes

The compound has various synthesis routes . These routes provide valuable information about the compound’s reactivity and stability. Understanding these routes can help researchers design more efficient and cost-effective methods for producing 3-Cyclopropylbenzoic acid.

Pharmaceuticals

3-Cyclopropylbenzoic acid has potential applications in the pharmaceutical industry . Its unique structure could be utilized in the development of new drugs. Further research could reveal specific therapeutic uses.

Material Synthesis

The compound also has applications in material synthesis . Its unique properties could be used to create new materials with desirable characteristics. These materials could have a wide range of applications, from electronics to construction.

Life Science Research

3-Cyclopropylbenzoic acid is used in life science research . It can be used in various biological experiments, potentially contributing to our understanding of biological processes and systems .

Academic Research

The compound is also used in academic research . Researchers can use 3-Cyclopropylbenzoic acid to explore fundamental questions in chemistry and biology, leading to new discoveries and advancements in these fields .

Safety and Hazards

The safety data sheet for 3-Cyclopropylbenzoic acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-cyclopropylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRAQQYDNSRVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300156
Record name 3-Cyclopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylbenzoic acid

CAS RN

1129-06-2
Record name 1129-06-2
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Record name 3-Cyclopropylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyclopropylbenzoic acid
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Synthesis routes and methods

Procedure details

1.0 M Diethyl zinc in hexanes (27.3 ml, 27.3 mmol) was added to a solution of 2,4,6-trichlorophenol (5.4 g, 27.3 mmol) in dichloromethane (100 ml) at −40° C. After stirring for 15 minutes, diiodo-methane (2.2 mL, 27.3 mmol) was added at −40° C. and stirred for an additional 15 minutes. 1-Bromo-3-vinyl-benzene (2.5 g, 13.7 mmol) was then added to the reaction mixture, allowed to warm to room temperature, and left stirring overnight. The reaction mixture was diluted with dichloromethane, washed with 1N HCl (2×), saturated sodium bicarbonate (2×), saturated sodium sulfite, 1N sodium hydroxide, and saturated brine, dried over magnesium sulfate, filtered and concentrated. GC-MS revealed that the reaction mixture contained 1-Bromo-3-cyclopropyl-benzene and 1-bromo-3-vinyl-benzene. To remove the bromo-3-vinyl-benzene, the crude mixture was reacted with potassium permanganate. A solution of potassium permanganate/water (1.5 g/20 mL) was added drop-wise to a solution of the crude mixture (˜3.5 g) in THF (40 mL) at 0° C. and then allowed to warm to room temperature. After 1 hour, the reaction was diluted with diethyl ether, washed with water and saturated brine, dried over anhydrous sodium sulfate filtered and concentrated. Purication by flash column chromatography eluted with 100 hexanes afforded 1-bromo-3-cyclopropyl-benzene (2.20 g, 81%). 1.6 M n-Butyllithium in hexanes (3.2 mL, 5.1 mmol) was added drop-wise to a solution of 1-bromo-3-cyclopropyl-benzene at −78° C. and stirred for 1 hour. This reaction mixture was then transferred via canula to a 250 mL round bottom flask equipped with a stirrer bar approximately ¼ full of solid carbon dioxide and stirred and for 1 hour. The reaction mixture was concentrated and then the residue was diluted with water. The aqueous layer was washed with dichloromethane (3×), acidified with 1 N HCl to pH˜2, and extracted with ethyl acetate. The organic phase was washed with water and saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford 3-cyclopropyl-benzoic (356 mg, 43%, white solid). 1H NMR (DMSO), δ (ppm): 12.90 (bs, 1H), 7.71 (d, 1H), 7.64 (s, 1H), 7.34 (m, 2H), 2.01 (m, 1H), 0.99 (m, 2H), 0.70 (m, 2H).
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